2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXMZNFWRRKRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-chlorine-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . This reaction is followed by further functionalization steps to introduce the chromen-4-one core and the sulfonate group.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve one-pot reactions to minimize the number of steps and reduce waste. For example, the direct acylation reaction mentioned above can be performed in a single step, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The ethoxy and chlorobenzenesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and chlorobenzenesulfonate groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethoxyphenyl-Containing Compounds
- Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether): A pyrethroid-ether insecticide with a para-ethoxyphenyl group. Unlike the target compound, Etofenprox lacks a chromen system and sulfonate ester, instead featuring a benzyl ether linkage. The ethoxyphenyl group in both compounds may enhance lipophilicity, but Etofenprox’s ether bonds confer greater environmental persistence .
Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide):
A sulfonamide anti-inflammatory agent. The ethoxyphenyl group is linked to a pyrrole ring rather than a chromen system. The sulfonamide group in Apricoxib is less reactive than the sulfonate ester in the target compound, suggesting differences in hydrolysis rates and bioavailability .
2.1.2 Sulfonate/Sulfonamide Derivatives
Methyl 4-ethoxybenzoate :
A simple ester with an ethoxy group. The absence of the chromen ring and sulfonate group limits its pharmacological relevance compared to the target compound. However, its hydrolytic stability under acidic conditions provides a benchmark for ester reactivity .4-Chlorobenzenesulfonate Derivatives :
Compounds like methyl 4-chlorobenzenesulfonate share the sulfonate ester moiety but lack the chromen-4-one core. These derivatives are typically more reactive toward nucleophilic substitution due to the electron-withdrawing chlorine atom, a property that may influence the target compound’s metabolic fate .
Physicochemical Properties
Biological Activity
The compound 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate is a synthetic derivative belonging to the class of chromenone compounds, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16ClO5S
- Molecular Weight : 375.84 g/mol
- SMILES Notation : CCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)S(=O)(=O)Cl
Anticancer Properties
Research indicates that chromenone derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation and Bcl-2 modulation |
| A549 (Lung Cancer) | 15.0 | Mitochondrial dysfunction |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In animal models, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising potential for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential as a chemotherapeutic agent. -
Case Study on Anti-inflammatory Effects :
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in paw edema and cytokine levels, indicating its effectiveness in managing inflammatory conditions.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate?
Answer:
The synthesis typically involves multi-step reactions, including:
- Michael addition : For constructing the chromen-4-one core, ethyl acetoacetate can react with substituted chalcones under basic conditions (e.g., NaOH in ethanol) .
- Sulfonation : The 4-chlorobenzenesulfonate group is introduced via esterification of the hydroxyl group on the chromen-4-one intermediate using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Purification : Column chromatography or recrystallization ensures high purity. Reaction progress is monitored via TLC or HPLC.
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Data collection : High-resolution diffraction data (e.g., using Cu-Kα radiation) are collected for single crystals.
- Software refinement : SHELX programs (e.g., SHELXL) are employed for structure solution and refinement. Disorder in aromatic rings or substituents is modeled using split positions with occupancy ratios .
- Validation : The R-factor, residual electron density, and Hirshfeld surface analysis validate the final structure. For example, cyclohexene rings in related compounds exhibit half-chair or envelope conformations, which can guide refinement .
Basic: What spectroscopic techniques confirm the sulfonate ester linkage?
Answer:
- NMR :
- ¹H NMR : Absence of the hydroxyl proton (originally at the chromen-3-OH position) confirms esterification.
- ¹³C NMR : A sulfonate ester carbon appears at ~140–150 ppm.
- FT-IR : Strong S=O stretching vibrations at ~1170 cm⁻¹ and 1360 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks and fragment ions (e.g., [M – 4-chlorobenzenesulfonate]⁺) validate the structure.
Advanced: How to design experiments to assess enzyme inhibitory activity amid conflicting data from analogs?
Answer:
- Assay selection : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with positive/negative controls.
- Dose-response curves : Test concentrations from 0.1 μM to 100 μM to identify IC₅₀ values. For example, chromen-4-one derivatives show biphasic effects (growth inhibition at 10–100 ppm vs. stimulation at 0.1–1 ppm) .
- Data reconciliation : Compare results with structurally similar compounds (e.g., 4-oxochromen-3-yl sulfonates) to isolate substituent effects. Statistical tools (e.g., ANOVA) address variability .
Basic: What intermediates are critical in synthesizing chromen-4-one derivatives?
Answer:
Key intermediates include:
- Chalcone precursors : Formed via Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes.
- Chromen-4-one core : Generated via cyclization of 2'-hydroxychalcones under acidic or basic conditions.
- Functionalized intermediates : For example, 3-hydroxychromen-4-one is sulfonated to introduce the 4-chlorobenzenesulfonate group .
Advanced: How to optimize synthetic yield in multi-step reactions?
Answer:
- Reaction conditions : Optimize temperature (e.g., reflux vs. room temperature) and solvent polarity. Ethanol or DMF often improves Michael addition yields .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for sulfonation steps to enhance reaction rates.
- Workup strategies : Quench reactions with ice-cold water to precipitate products, reducing losses during extraction.
Basic: How is purity assessed for this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. A retention time matching a certified standard confirms identity.
- Melting point : Sharp melting points (e.g., 180–185°C) indicate high crystallinity.
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4%.
Advanced: What SAR strategies evaluate substituent effects on bioactivity?
Answer:
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or varying sulfonate groups).
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, 4-ethoxyphenyl enhances lipophilicity, potentially improving membrane permeability .
- Computational modeling : Dock compounds into target enzyme active sites (e.g., COX-2) using software like AutoDock to predict binding affinities .
Advanced: How to resolve contradictions in crystallographic data for disordered structures?
Answer:
- Disorder modeling : Use SHELXL to assign partial occupancies to overlapping atoms (e.g., disordered ethyl or aryl groups) .
- Restraints : Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles.
- Validation tools : Check PLATON alerts and R1/wR2 convergence to ensure model reliability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
